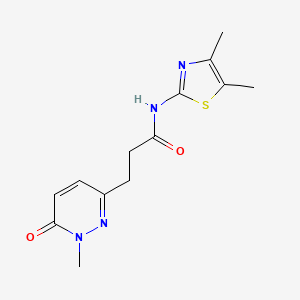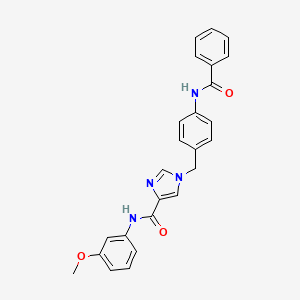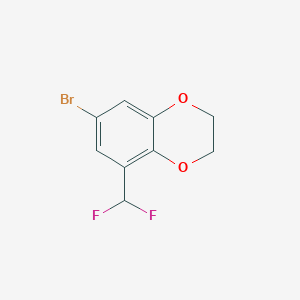
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine, also known as BDF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDF is a heterocyclic compound that contains a benzodioxine ring and a bromine and difluoromethyl group.
Mécanisme D'action
The exact mechanism of action of 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is not fully understood. However, several studies have suggested that this compound may exert its effects through the inhibition of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. For example, this compound has been shown to have antioxidant properties, which may protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which may reduce inflammation in the body. Additionally, this compound has been shown to have neuroprotective properties, which may protect neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize and has a high purity. Additionally, this compound has a long shelf life and is stable under a wide range of conditions. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine. One potential direction is the investigation of this compound as a therapeutic agent for the treatment of cancer. Several studies have suggested that this compound may have anticancer properties, and further research is needed to explore this potential. Another potential direction is the investigation of this compound as a diagnostic tool for the detection of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine involves the reaction of 2,3-dihydro-1,4-benzodioxine with bromine and difluoromethyl group. Several methods have been reported for the synthesis of this compound, including the use of different catalysts and reaction conditions. However, the most common method involves the reaction of 2,3-dihydro-1,4-benzodioxine with bromine and difluoromethyl group in the presence of a Lewis acid catalyst such as aluminum chloride.
Applications De Recherche Scientifique
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as a diagnostic tool for the detection of cancer cells.
Propriétés
IUPAC Name |
7-bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOHDVFNNKVXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

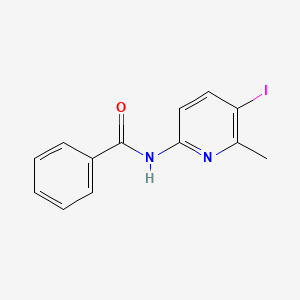
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)
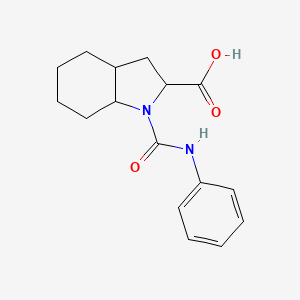
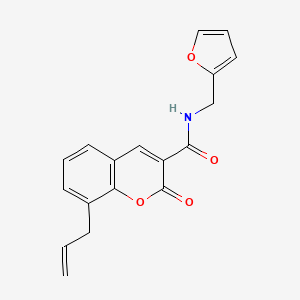
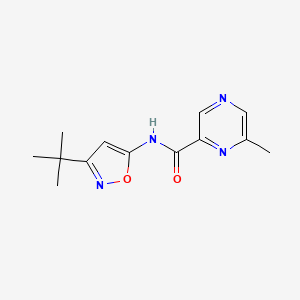
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)
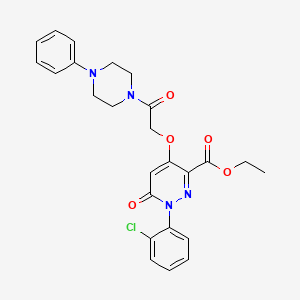

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)
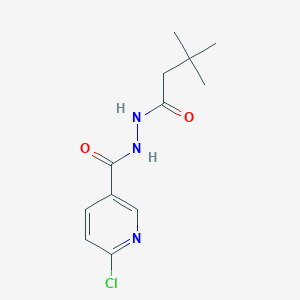
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2886791.png)
![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)
